7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene
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Overview
Description
7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene is an organic compound that belongs to the class of cycloheptatrienes. This compound features a seven-membered ring with three conjugated double bonds, an ethyl group at the 7th position, and an isopropyl group at the 1st position. Cycloheptatrienes are known for their interesting chemical properties and have been studied extensively in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene can be achieved through various methods. Another method involves the pyrolysis of the adduct of cyclohexene and dichlorocarbene, followed by functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactions using benzene and diazomethane, followed by catalytic processes to introduce the ethyl and isopropyl groups. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated cycloheptane derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium (Pd) catalyst.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cycloheptane derivatives.
Substitution: Halogenated cycloheptatrienes.
Scientific Research Applications
7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: The parent compound with no substituents.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Heptalene: Composed of two fused cycloheptatriene rings.
Uniqueness
7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene is unique due to the presence of both ethyl and isopropyl groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s stability, solubility, and interactions with other molecules, making it distinct from other cycloheptatriene derivatives.
Properties
CAS No. |
61456-06-2 |
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Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
7-ethyl-1-propan-2-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C12H18/c1-4-11-8-6-5-7-9-12(11)10(2)3/h5-11H,4H2,1-3H3 |
InChI Key |
JTKIMOHQEBDCGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CC=CC=C1C(C)C |
Origin of Product |
United States |
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